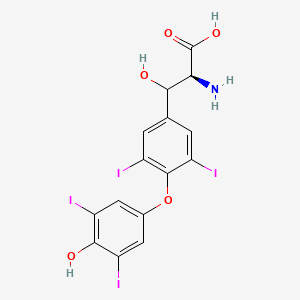

beta-Hydroxy thyroxine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy thyroxine typically involves the hydroxylation of thyroxine. This can be achieved through various chemical reactions, including:

Hydroxylation using Hydroxylating Agents: One common method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst to introduce the hydroxyl group into the thyroxine molecule.

Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can also catalyze the hydroxylation of thyroxine under specific conditions, providing a more selective and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react for a specific period.

Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Hydroxy thyroxine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to thyroxine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Thyroxine.

Substitution Products: Various substituted derivatives of thyroxine.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the effects of hydroxylation on the biological activity of thyroid hormones.

Biology: Investigated for its role in cellular metabolism and its potential effects on gene expression and protein synthesis.

Medicine: Explored for its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.

Mécanisme D'action

The mechanism of action of beta-Hydroxy thyroxine involves its interaction with thyroid hormone receptors in target tissues. The additional hydroxyl group may enhance or modify its binding affinity to these receptors, potentially altering its biological effects. The compound may influence various molecular pathways, including:

Gene Expression: Modulating the transcription of genes involved in metabolism, growth, and development.

Protein Synthesis: Affecting the synthesis of proteins that regulate metabolic processes.

Cellular Metabolism: Influencing cellular respiration and energy production.

Comparaison Avec Des Composés Similaires

Thyroxine (Tetraiodothyronine): The parent compound of beta-Hydroxy thyroxine, essential for regulating metabolism.

Triiodothyronine: Another thyroid hormone with three iodine atoms, known for its higher potency compared to thyroxine.

Reverse Triiodothyronine: An inactive form of triiodothyronine that can inhibit the action of active thyroid hormones.

Uniqueness of this compound: this compound is unique due to the presence of the additional hydroxyl group, which may confer distinct biological properties and potential therapeutic applications. Its modified structure allows for the exploration of new mechanisms of action and the development of novel treatments for thyroid-related disorders.

Propriétés

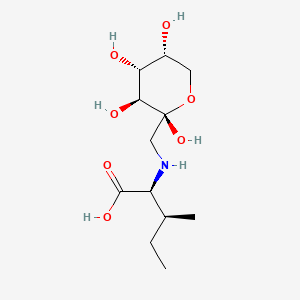

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVILYTCIFAPL-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148307 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107849-54-7 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.